

Ac-DEVD-CMK TFA: A Comparative Analysis of Specificity Against Other Caspases

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Compound of Interest		
Compound Name:	Ac-DEVD-CMK TFA	
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For researchers in the fields of apoptosis, inflammation, and drug development, the selection of a potent and selective caspase inhibitor is paramount for elucidating cellular signaling pathways and for the discovery of novel therapeutics. **Ac-DEVD-CMK TFA** (N-Acetyl-Asp-Glu-Val-Asp-chloromethyl ketone, trifluoroacetate salt) is a widely utilized, irreversible inhibitor of caspase-3. This guide provides an objective comparison of **Ac-DEVD-CMK TFA**'s performance against other caspases, supported by available experimental data and detailed protocols.

Specificity Profile of Ac-DEVD-CMK TFA

Ac-DEVD-CMK is designed to target the DEVD peptide recognition sequence, which is the cleavage site for caspase-3. While it is a potent inhibitor of caspase-3, it also exhibits inhibitory activity against other caspases, particularly other executioner caspases that share similar substrate specificities.

Quantitative Analysis of Caspase Inhibition

Precise IC50 and Ki values for Ac-DEVD-CMK against a full panel of caspases are not readily available in a single comprehensive study. However, by compiling data from various sources and examining the closely related aldehyde inhibitor, Ac-DEVD-CHO, we can establish a strong comparative profile.

Table 1: Inhibition Constants (Ki) for Ac-DEVD-CHO



The following table presents the inhibition constants (Ki) for the reversible aldehyde inhibitor Ac-DEVD-CHO, which provides a strong indication of the selectivity of the DEVD peptide sequence.

Caspase	Ki (nM)	Notes
Caspase-3	0.2 - 0.23	Potent inhibition.
Caspase-7	0.3 - 1.6	Potent inhibition.
Caspase-2	1700	Weak inhibition.
Group III Caspases (e.g., Caspase-6, -8, -10)	1 - 300	Broadly inhibited.

Data compiled from multiple sources. Ki values can vary based on experimental conditions.

Table 2: Comparative IC50 Values for DEVD-Based and Other Inhibitors

This table provides a comparison of IC50 values for various inhibitors, highlighting the potency of DEVD-based inhibitors against caspase-3.

Inhibitor	Target Caspase	IC50	Notes
Ac-DMPD-CMK	Caspase-3	0.5456 μΜ	GSDME-derived inhibitor, demonstrates potency of CMK moiety.[1]
Ac-DMLD-CMK	Caspase-3	0.7455 μΜ	GSDME-derived inhibitor, demonstrates potency of CMK moiety.[1]
Z-DEVD-FMK	Caspase-3	1.326 μΜ	Commonly used caspase-3 inhibitor.[1]
Ac-DEVD-CHO	Caspase-3	~0.14 nM (calculated from Ki)	Highly potent reversible inhibitor.[2]

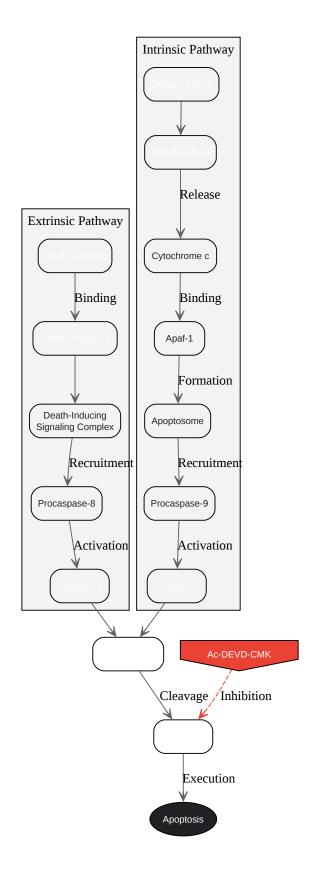


Based on available data, Ac-DEVD-CMK is a potent inhibitor of caspase-3 and is also known to inhibit caspases-6, -7, -8, and -10.[3][4] The chloromethyl ketone (CMK) moiety forms an irreversible covalent bond with the active site cysteine of the caspase.

Caspase Activation Pathways

To understand the significance of caspase inhibition, it is crucial to visualize their role in the apoptotic signaling cascade. Caspases are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).





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Figure 1: Caspase activation pathways and the point of inhibition by Ac-DEVD-CMK.



Experimental Protocols

The following is a detailed methodology for determining the IC50 value of a caspase inhibitor using a fluorometric assay. This protocol can be adapted for **Ac-DEVD-CMK TFA**.

Determination of Caspase Inhibitor IC50

- 1. Materials and Reagents:
- Recombinant active caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9, -10)
- Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
- · Ac-DEVD-CMK TFA and other test inhibitors
- Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
- 96-well black microplates
- Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)
- DMSO for inhibitor dilution
- 2. Experimental Workflow:

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